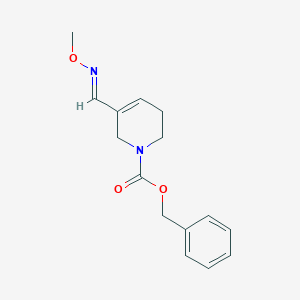
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, commonly known as BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC belongs to the class of pyridine derivatives and is known for its unique chemical properties that make it an ideal candidate for various laboratory experiments.
作用机制
The mechanism of action of BDMC is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. BDMC has been shown to inhibit the activation of NF-κB and STAT3, which are transcription factors that play a crucial role in cancer development and inflammation.
生化和生理效应
BDMC has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. BDMC has also been found to possess anti-oxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
实验室实验的优点和局限性
BDMC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to possess low toxicity and is well-tolerated in animal studies. However, one limitation of BDMC is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for further research on BDMC. One area of interest is the development of novel BDMC analogs that possess improved solubility and bioavailability. Another area of interest is the investigation of the potential use of BDMC as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential applications in scientific research.
Conclusion:
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, or BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has several advantages for lab experiments, including its stability and low toxicity. However, its poor solubility in water is a limitation. Further research is needed to fully understand the mechanism of action of BDMC and its potential applications in scientific research.
合成方法
The synthesis of BDMC involves a multi-step process that begins with the reaction of benzylamine and methyl 2-chloro-3-oxobutanoate to form N-benzyl-3-oxobutanamide. This intermediate is then reacted with hydroxylamine hydrochloride to form N-benzylhydroxylamine. The final step involves the reaction of N-benzylhydroxylamine with 2-pyridinecarboxaldehyde to form BDMC.
科学研究应用
BDMC has been extensively studied for its potential applications in scientific research. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. BDMC has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
CAS 编号 |
145071-37-0 |
|---|---|
产品名称 |
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
benzyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-19-16-10-14-8-5-9-17(11-14)15(18)20-12-13-6-3-2-4-7-13/h2-4,6-8,10H,5,9,11-12H2,1H3/b16-10+ |
InChI 键 |
FDHHGJATBSPRIB-MHWRWJLKSA-N |
手性 SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CON=CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
同义词 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, phenylmethyl ester, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



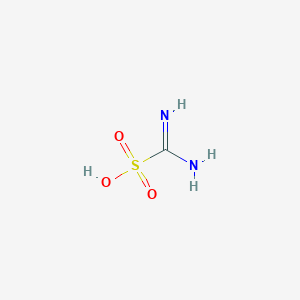
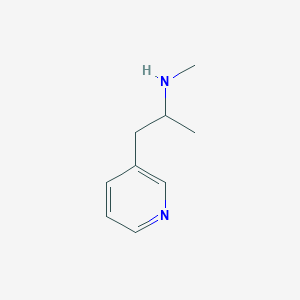
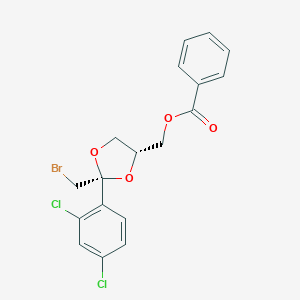
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
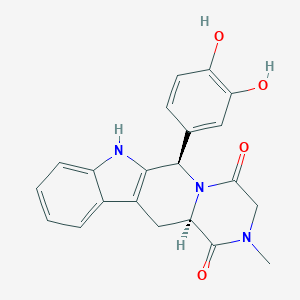
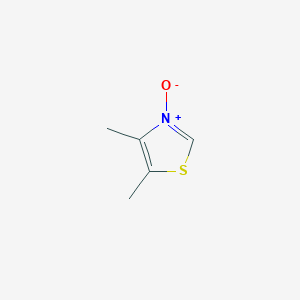
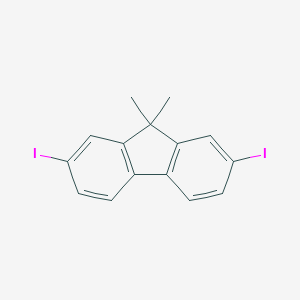
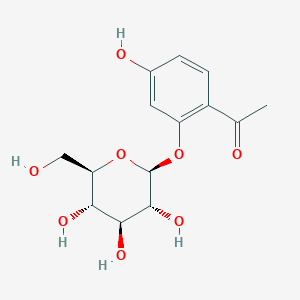
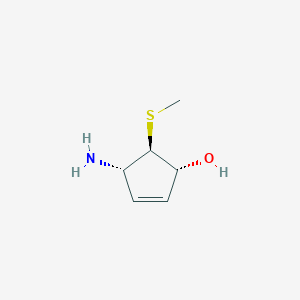
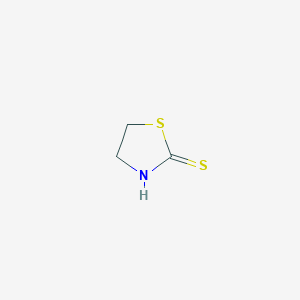
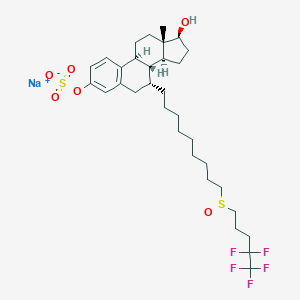

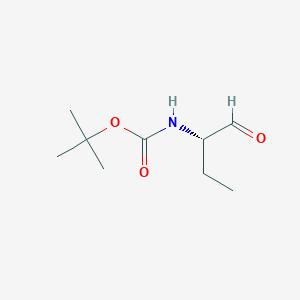
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)